N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H11N3OS3 and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound and its derivatives have been synthesized through various processes, often involving the condensation of different chemical entities. For example, Talupur, Satheesh, and Chandrasekhar (2021) described a synthesis process involving the condensation of 3-aminothiophene-2-caroxamide with different reagents (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : These studies often use a variety of techniques such as IR, 1HNMR, 13C-NMR, and Mass Spectroscopy for the characterization of synthesized compounds. This was demonstrated in the research by Talupur et al., where these methods were employed to characterize the synthesized molecules.
Antimicrobial Applications
Several studies have focused on the antimicrobial properties of derivatives of this compound:
Antibacterial Activity : Palkar et al. (2017) discussed the synthesis of derivatives of this compound and their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antifungal Activity : The same study by Palkar et al. also highlighted the antifungal properties of these compounds, indicating a broad spectrum of antimicrobial activity.
Anticancer Properties
Compounds derived from N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide have also been investigated for their potential in cancer treatment:
- In Vitro Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of derivatives and studied their antitumor activity. Some of these compounds showed significant inhibitory effects on tumor cell growth (Ostapiuk, Frolov, & Matiychuk, 2017).
Electrochemical Applications
Research has also been conducted on the use of these compounds in electrochemical applications:
Electrochromic Properties : Akpinar, Udum, and Toppare (2015) synthesized polymers containing derivatives of this compound, demonstrating their potential in electrochromic applications (Akpinar, Udum, & Toppare, 2015).
Solution Processable Polymers : The same authors in 2013 discussed the synthesis of solution-processable polymers with this compound, highlighting their multichromic electroactive properties (Akpinar, Udum, & Toppare, 2013).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial proteins or enzymes involved in inflammation.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Given the anti-inflammatory properties of similar benzothiazole derivatives, it’s plausible that the compound may affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit bactericidal activity and inhibit inflammation .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The exact enzymes, proteins, and other biomolecules that N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide interacts with are yet to be identified.
Cellular Effects
Benzothiazole derivatives have shown variable activity against different bacterial strains
Molecular Mechanism
Benzothiazole derivatives have been associated with various mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS3/c23-16(19-21-13-6-2-4-8-15(13)26-19)22-17-11(9-10-24-17)18-20-12-5-1-3-7-14(12)25-18/h1-10H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOPCHVSOCMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.